
Robenacoxib
Übersicht
Beschreibung
2-Fluorphenylboronsäure: ist eine Organoborverbindung mit der chemischen Formel C6H6BFO2 . Es ist ein weißes bis hellgelbes kristallines Pulver, das in verschiedenen chemischen Reaktionen verwendet wird, insbesondere in der organischen Synthese. Diese Verbindung ist bekannt für ihre Rolle in Suzuki-Miyaura-Kupplungsreaktionen, die weit verbreitet sind in der Bildung von Kohlenstoff-Kohlenstoff-Bindungen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: 2-Fluorphenylboronsäure kann auf verschiedene Weise synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 2-Fluorbenzol mit Boronsäure in Gegenwart eines Katalysators. Die Reaktion erfordert typischerweise einen Palladiumkatalysator und eine Base, wie z. B. Kaliumcarbonat, unter einer inerten Atmosphäre .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 2-Fluorphenylboronsäure häufig großtechnische Suzuki-Miyaura-Kupplungsreaktionen. Diese Reaktionen werden in speziellen Reaktoren durchgeführt, bei denen Temperatur, Druck und Reaktionszeit präzise gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Fluorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzene with boronic acid in the presence of a catalyst. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: In industrial settings, the production of 2-fluorophenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Reaktionstypen: 2-Fluorphenylboronsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Fluoratom durch andere Nucleophile ersetzt wird.
Kupplungsreaktionen: Es wird häufig in Suzuki-Miyaura-Kupplungsreaktionen verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Häufige Reagenzien und Bedingungen:
Palladiumkatalysatoren: werden in Suzuki-Miyaura-Kupplungsreaktionen verwendet.
Basen: wie Kaliumcarbonat oder Natriumhydroxid.
Lösungsmittel: Häufig verwendete Lösungsmittel sind Tetrahydrofuran (THF) und Dimethylformamid (DMF).
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind in der Regel Biarylverbindungen, die wichtige Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien sind .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Pain Management in Cats and Dogs
Robenacoxib is primarily indicated for the treatment of pain associated with osteoarthritis and postoperative pain in cats and dogs. Clinical studies have demonstrated its efficacy in improving pain scores and overall activity levels in affected animals.
- Osteoarthritis Treatment : A randomized clinical trial showed that this compound significantly improved activity levels and reduced owner-assessed disability in cats with chronic degenerative joint disease. After six weeks of treatment, 81.2% of cats treated with this compound were considered treatment successes compared to 55.2% in the placebo group .
- Postoperative Pain Relief : In a pharmacokinetic/pharmacodynamic study, this compound was effective at doses as low as 1 mg/kg for controlling postoperative pain and inflammation .
2. Safety Profile
The safety of this compound has been evaluated through multiple studies, indicating a favorable profile compared to other NSAIDs. In a study involving 449 cats with chronic musculoskeletal disease, no significant differences in adverse events were noted between this compound and placebo groups, reinforcing its tolerability over extended periods (4 to 12 weeks) .
Comparative Studies
This compound has been compared with other NSAIDs to assess its relative efficacy and safety:
Case Studies
Case Study 1: Efficacy in Chronic Pain Management
A pilot clinical trial investigated this compound's efficacy for chronic degenerative joint disease-associated pain in cats. Results indicated a statistically significant improvement in pain management metrics after six weeks, with notable enhancements in temperament and overall happiness among treated cats .
Case Study 2: Postoperative Pain Control
In a controlled study assessing postoperative pain management, this compound was administered subcutaneously at varying doses (1 mg/kg to 3 mg/kg). The results demonstrated effective analgesic properties with minimal side effects, supporting its use as a first-line treatment for surgical pain management in veterinary practice .
Wirkmechanismus
The mechanism of action of 2-fluorophenylboronic acid in Suzuki-Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide compound, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Phenylboronsäure
- 2-Fluorpyridin-4-boronsäure
- 4-Fluorbenzaldehyd
- Fluoroborsäure
Einzigartigkeit: 2-Fluorphenylboronsäure ist aufgrund des Vorhandenseins des Fluoratoms einzigartig, das dem Molekül spezifische elektronische Eigenschaften verleiht. Dies macht es besonders nützlich in Reaktionen, bei denen elektronische Effekte eine entscheidende Rolle spielen, wie z. B. bei der Synthese bestimmter Pharmazeutika und fortschrittlicher Materialien .
Biologische Aktivität
Robenacoxib is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine, particularly for managing pain and inflammation in cats. It is classified as a selective cyclooxygenase-2 (COX-2) inhibitor, which differentiates it from traditional NSAIDs that inhibit both COX-1 and COX-2 enzymes. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.
This compound exerts its pharmacological effects by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain. The potency of this compound against COX-2 is significantly higher than that against COX-1, with reported IC50 values indicating a selectivity ratio of approximately 171:1 in feline models . This selective inhibition allows for effective management of pain and inflammation while reducing the risk of gastrointestinal complications.
Pharmacokinetics
This compound demonstrates rapid absorption and a short half-life in circulation, with a mean residence time (MRT) of approximately 0.4 to 3.3 hours depending on the route of administration (intravenous, subcutaneous, or oral). However, its effects can persist for up to 24 hours in inflamed tissues . Key pharmacokinetic parameters are summarized in Table 1.
Parameter | Value |
---|---|
Clearance | 0.54 - 0.71 L·h/kg |
Mean Residence Time (MRT) | Blood: 0.4 - 3.3 h |
MRT in Exudate | ~24 h |
Bioavailability | ~49% without food |
Protein Binding | >99% |
Clinical Efficacy
This compound has been evaluated in various clinical studies focusing on its efficacy in managing postoperative pain and chronic pain associated with musculoskeletal disorders in cats.
Case Studies
-
Postoperative Pain Management :
A study involving cats undergoing orthopedic and soft tissue surgeries showed that this compound significantly reduced the need for rescue analgesia compared to placebo (16.5% vs. 46.3%) . The Kaplan-Meier survival analysis indicated a significantly lower risk of treatment failure in the this compound group (P < 0.0001). -
Chronic Pain Management :
In a randomized pilot study assessing chronic degenerative joint disease, this compound treatment resulted in statistically significant improvements in activity levels and quality of life metrics compared to placebo over six weeks . The treatment group exhibited a reduction in disability scores by approximately 30% to 49% depending on the outcome measure used.
Safety Profile
This compound has been generally well-tolerated in clinical settings; however, some studies have raised concerns regarding potential gastrointestinal complications when administered postoperatively, particularly following gastrointestinal surgeries . In one study comparing complication rates between cats receiving this compound and those receiving no NSAIDs post-surgery, the control group experienced higher rates of complications related to intestinal surgeries (44.2% vs. 18.8%) .
Q & A
Basic Research Questions
Q. How should researchers design a pharmacokinetic study for Robenacoxib to account for interspecies variability in veterinary applications?
- Methodological Answer : Use a crossover design with control groups (e.g., placebo or comparator NSAIDs) to isolate this compound-specific effects. Employ species-specific physiological parameters (e.g., metabolic rates, plasma protein binding) to adjust dosing regimens. Validate bioanalytical methods (e.g., LC-MS/MS) for quantifying plasma concentrations, ensuring calibration curves cover expected ranges (e.g., 0.1–10 µg/mL) . Statistical analysis should include non-compartmental modeling for AUC and half-life calculations, with significance thresholds defined a priori (e.g., p < 0.05) .
Q. What experimental protocols are critical for determining this compound’s therapeutic efficacy in chronic inflammation models?
- Methodological Answer : Utilize validated in vivo models (e.g., rodent carrageenan-induced paw edema or osteoarthritis models) with standardized endpoints (e.g., histopathology scores, cytokine profiling). Include dose-response curves to establish ED₅₀ values and compare with positive controls (e.g., meloxicam). Ensure blinding during data collection to reduce bias. Report effect sizes with 95% confidence intervals to contextualize clinical relevance .
Q. How can researchers ensure reproducibility in this compound’s anti-inflammatory assays?
- Methodological Answer : Standardize cell-based assays (e.g., COX-2 inhibition in canine macrophages) by controlling passage numbers, culture conditions, and reagent batches. Predefine acceptance criteria for technical replicates (e.g., <15% coefficient of variation). Publish raw data and detailed protocols in supplementary materials to enable replication .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in this compound’s efficacy data across heterogeneous study populations?
- Methodological Answer : Apply meta-analytic techniques to aggregate data from multiple studies, using random-effects models to account for heterogeneity. Stratify analyses by covariates (e.g., species, comorbidities). Conduct sensitivity analyses to identify outlier studies or confounding variables (e.g., concurrent medications) . For primary data, Bayesian hierarchical models can quantify uncertainty in mixed populations .
Q. How can interspecies pharmacodynamic differences in this compound response be mechanistically characterized?
- Methodological Answer : Perform comparative transcriptomics/proteomics on target tissues (e.g., synovial fluid macrophages) across species. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify divergence in inflammatory signaling (e.g., NF-κB vs. MAPK activation). Validate findings with ex vivo assays (e.g., ligand-binding affinity studies) .
Q. What strategies optimize this compound’s experimental models for long-term toxicity assessment?
- Methodological Answer : Implement longitudinal designs with staggered sacrifice timepoints (e.g., 6, 12, 18 months) to track cumulative effects. Use histomorphometric analysis for organ-specific toxicity (e.g., renal papillary necrosis). Integrate toxicokinetic-pharmacodynamic (TK/PD) modeling to correlate exposure with adverse outcomes .
Q. How should researchers address ethical and compliance challenges in this compound’s preclinical trials?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies, including sample size justification and ethical oversight (e.g., IACUC approval). Use sham-treated controls to minimize animal distress. Document deviations from protocols transparently in results sections .
Q. Data Analysis & Reporting
Q. What bioinformatics tools are recommended for analyzing this compound’s multi-omics datasets?
- Methodological Answer : Use R/Bioconductor packages (e.g., DESeq2 for RNA-seq, MetaboAnalyst for metabolomics) with species-specific reference genomes. Apply false discovery rate (FDR) correction for high-throughput data. Share code and processed data in FAIR-aligned repositories (e.g., Zenodo, Gene Expression Omnibus) .
Q. How can researchers validate conflicting in vitro vs. in vivo results for this compound’s COX-2 selectivity?
- Methodological Answer : Conduct ex vivo whole-blood assays to replicate physiological conditions. Compare IC₅₀ values across systems using Bland-Altman plots. Investigate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
Q. What frameworks ensure robust peer review of this compound’s clinical trial data?
- Methodological Answer : Follow CONSORT guidelines for randomized trials, including flow diagrams and intention-to-treat analysis. Use GRACE checklist for observational studies. Disclose conflicts of interest and funding sources transparently .
Q. Key Considerations for Methodological Rigor
- Ethical Compliance : Align with species-specific welfare regulations (e.g., Directive 2010/63/EU for EU studies) .
- Data Transparency : Archive raw spectra, chromatograms, and statistical scripts in supplementary materials .
- Literature Integration : Systematically map evidence gaps using PRISMA frameworks before initiating new studies .
Eigenschaften
IUPAC Name |
2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXGDYFACFXQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176607 | |
Record name | Robenacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220991-32-2 | |
Record name | Robenacoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220991-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Robenacoxib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220991322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Robenacoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11455 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Robenacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]benzeneacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROBENACOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z588009C7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.